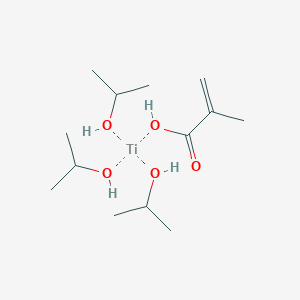
Titanium methacrylate triisopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium methacrylate triisopropoxide is an organometallic compound with the molecular formula C13H26O5Ti. It is commonly used in various chemical processes due to its unique properties, including its ability to act as a catalyst and its reactivity with other compounds. This compound is often utilized in the synthesis of polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium methacrylate triisopropoxide can be synthesized through the reaction of titanium isopropoxide with methacrylic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the gradual addition of methacrylic acid to a solution of titanium isopropoxide, followed by stirring and heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. The compound is typically stored under inert conditions to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: Titanium methacrylate triisopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different titanium-containing species.
Substitution: The methacrylate and isopropoxide groups can be substituted with other ligands, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic and inorganic ligands can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide and methacrylic acid derivatives.
Reduction: Reduced titanium species and isopropanol.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
Titanium methacrylate triisopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-containing polymers and nanomaterials.
Biology: The compound is explored for its potential in biomedical applications, including drug delivery and tissue engineering.
Medicine: Research is ongoing into its use in developing new medical devices and implants.
Industry: It is utilized in the production of advanced coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which titanium methacrylate triisopropoxide exerts its effects involves the interaction of its titanium center with various substrates. The compound can act as a catalyst, facilitating the formation and breaking of chemical bonds. The methacrylate groups provide sites for polymerization reactions, while the isopropoxide groups enhance solubility and reactivity.
Comparison with Similar Compounds
Titanium isopropoxide: Similar in structure but lacks the methacrylate group.
Titanium butoxide: Another titanium alkoxide with different alkyl groups.
Titanium ethoxide: A smaller alkoxide with different reactivity.
Uniqueness: Titanium methacrylate triisopropoxide is unique due to the presence of both methacrylate and isopropoxide groups, which confer distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C13H30O5Ti |
|---|---|
Molecular Weight |
314.24 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/C4H6O2.3C3H8O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3-4H,1-2H3; |
InChI Key |
QXHUIAOBAHBSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(=C)C(=O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


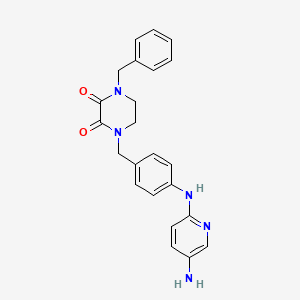
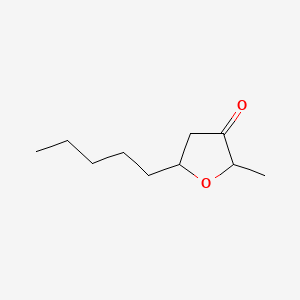
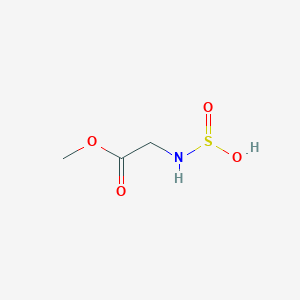
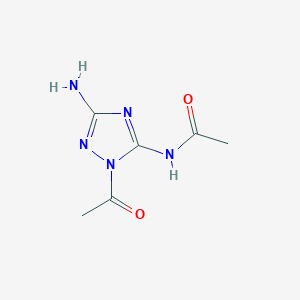
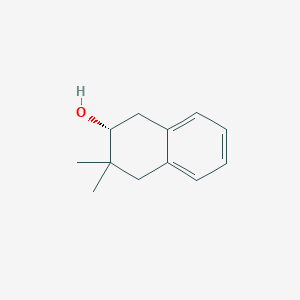
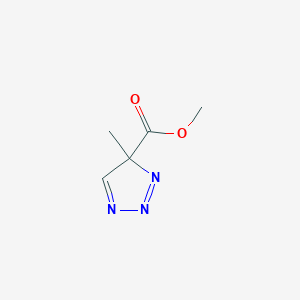
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
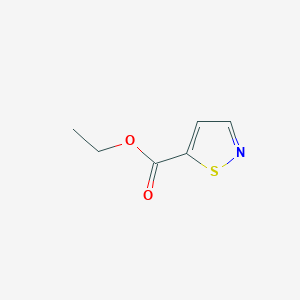
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
